

Application Note: GC-Olfactometry Analysis of Furfuryl Propyl Disulfide

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Compound of Interest

Compound Name: Furfuryl propyl disulfide

CAS No.: 252736-36-0

Cat. No.: B1339463

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Abstract

Furfuryl propyl disulfide (CAS 252736-36-0) is a high-impact odorant formed during thermal processing (Maillard reaction) of foods, particularly coffee and roasted meats. Due to its low odor detection threshold (ODT) and high reactivity, standard GC-MS often fails to detect it amidst complex matrices, or misidentifies it due to spectral similarity with other thiols. This guide provides a robust GC-Olfactometry (GC-O) workflow utilizing a parallel MS/Olfactory detection system. Key focus areas include maintaining system inertness to prevent disulfide degradation, specific extraction via SPME, and sensory correlation using Aroma Extract Dilution Analysis (AEDA).

Introduction & Chemical Context

Furfuryl propyl disulfide contributes significantly to "roast" and "savory" profiles but can be perceived as an off-flavor (garlic/onion) at higher concentrations.

Property	Specification
IUPAC Name	2-[(propyl)disulfanyl]methylfuran
CAS Number	252736-36-0
Molecular Formula	C ₈ H ₁₂ OS ₂
Odor Descriptors	Roasted coffee, alliaceous (garlic/onion), sulfurous, savory.[1][2]
Chem. Stability	Susceptible to oxidation and thermal degradation; requires inert flow path.

The Analytical Challenge: Disulfides adsorb to active sites in standard GC liners and columns. Furthermore, the human nose is often 10-100x more sensitive to sulfur compounds than a standard quadrupole Mass Spectrometer. Therefore, simultaneous olfactory detection is required to validate the peak's sensory relevance.

Experimental Configuration

Instrumental Setup (The "Why" behind the hardware)

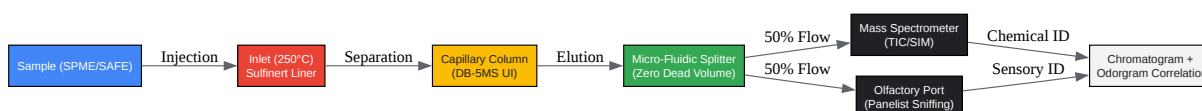
To successfully analyze trace sulfur compounds, the entire flow path must be deactivated. Standard stainless steel or untreated glass will result in peak tailing or complete loss of the disulfide.

- GC System: Agilent 7890B/8890 or equivalent.
- Inlet: Multimode Inlet (MMI) or Split/Splitless.
 - Critical Component: Ultra-Inert Liner (e.g., deactivated wool or baffled) to prevent catalytic degradation of disulfides.
- Column:
 - Primary: DB-5MS UI (30m x 0.25mm x 0.25µm) – Non-polar for general separation.
 - Secondary (Validation): DB-WAX UI – Polar phase to shift the disulfide away from co-eluting hydrocarbons.

- Detection:
 - Detector A: Mass Spectrometer (MS) – Single Quad (Scan/SIM mode).
 - Detector B: Olfactory Detection Port (ODP) – Heated transfer line with humidified air.
 - Split Ratio: 1:1 (MS:ODP) using a Siltek/Sulfinert-treated purged splitter.

Flow Path Diagram

The following diagram illustrates the critical split-flow logic required to correlate chemical data with sensory perception.



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Caption: Figure 1. Parallel detection workflow ensuring simultaneous chemical identification and sensory characterization.

Detailed Protocols

Protocol A: Sample Preparation (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is preferred over solvent extraction for disulfides to avoid solvent peaks masking early eluters and to minimize oxidation artifacts.

- Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The Carboxen layer is essential for trapping small sulfur volatiles.
- Sample Loading:
 - Weigh 2.0 g of sample (e.g., ground coffee, roasted meat homogenate) into a 20 mL headspace vial.

- Add 1.0 g NaCl and 5 mL saturated NaCl solution (to salt-out volatiles).
- Add 10 μ L of Internal Standard (e.g., 2-methyl-3-heptanone or a stable isotope labeled disulfide if available).
- Incubation: Equilibrate at 50°C for 15 minutes with agitation (250 rpm).
- Extraction: Expose fiber to headspace for 30 minutes at 50°C.
- Desorption: Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).

Protocol B: GC-Olfactometry Data Acquisition

This protocol correlates the retention time of the odor with the mass spectrum.

- Panelist Training:
 - Panelists must be screened for specific anosmia to sulfur compounds.
 - Reference Standard: Sniff dilute **furfuryl propyl disulfide** standard (10 ppm in odorless oil) to memorize the "roasted/alliaceous" character.
- Run Parameters:
 - Oven: 40°C (3 min hold) \rightarrow 5°C/min \rightarrow 240°C (10 min hold).
 - Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
 - ODP Conditions: Transfer line at 250°C. Humidified air makeup gas (20 mL/min) to prevent drying of nasal mucous membranes.
- Data Recording:
 - Panelist depresses a joystick/button upon detecting an odor.
 - Panelist speaks the descriptor (e.g., "Garlic," "Coffee," "Rubber") into a microphone.
 - Critical Step: The software (e.g., Gerstel ODP or Agilent ChemStation) overlays the "Odorgram" (voice/signal) on top of the MS Chromatogram.

Protocol C: Identification & Validation (AEDA)

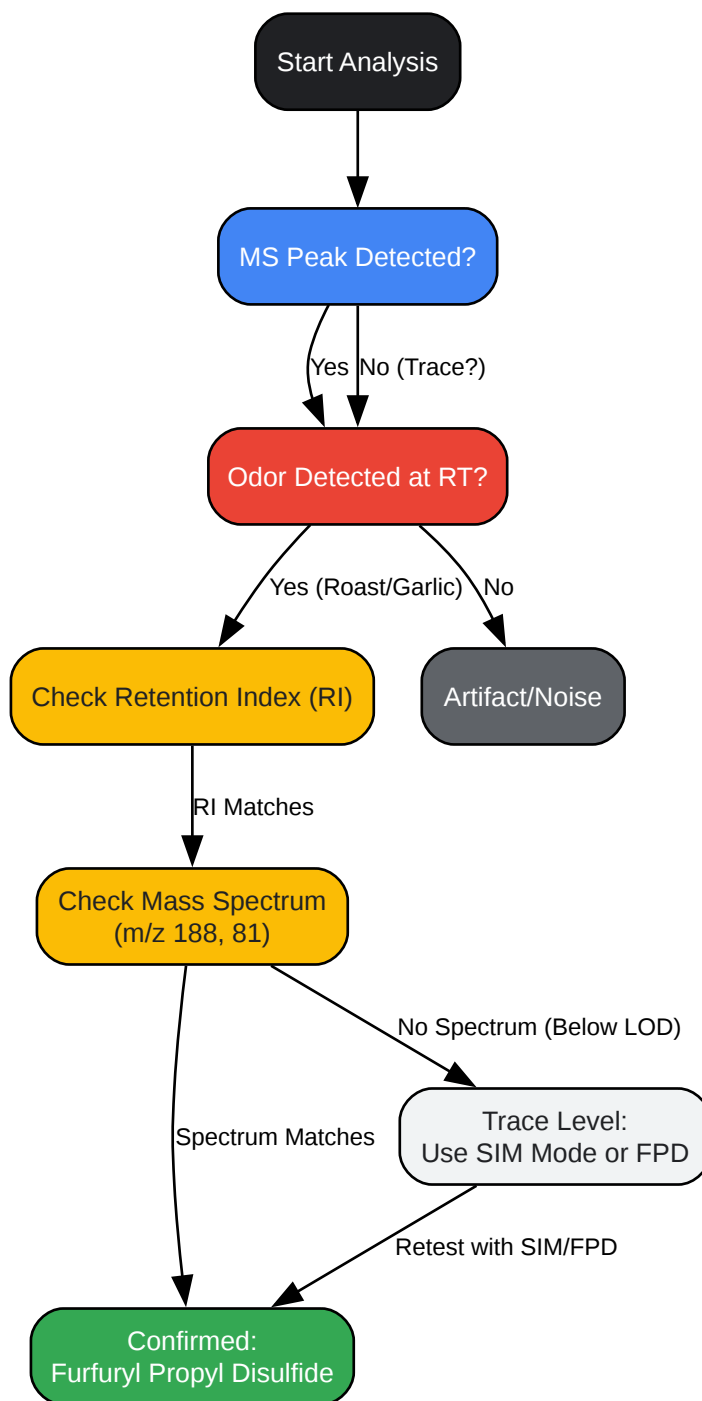
Mere detection is not enough. You must prove the peak is **furfuryl propyl disulfide**.

- Retention Index (RI) Calculation:
 - Inject a C7-C30 Alkane standard series under the exact same conditions.
 - Calculate the Linear Retention Index (LRI) of the sulfur peak.
 - Target: **Furfuryl propyl disulfide** typically elutes between RI 1500-1550 on polar (Wax) columns and RI 1250-1300 on non-polar (DB-5) columns (Values must be experimentally verified).
- MS Confirmation:
 - Look for parent ion m/z 188.[\[3\]](#)
 - Key fragment ions: m/z 81 (furfuryl cation), m/z 113, m/z 146.
- Aroma Extract Dilution Analysis (AEDA):
 - If the odor is strong, perform stepwise dilutions (1:2, 1:4, 1:8...) of the extract/headspace.
 - The Flavor Dilution (FD) Factor is the highest dilution at which the odor is still perceived. High FD factors indicate key aroma contributors.

Data Analysis & Interpretation

Signal Correlation Logic

The following diagram details the decision matrix for confirming the compound's identity.



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Caption: Figure 2. Decision matrix for validating trace odorants when MS signals are weak or absent.

Troubleshooting Common Issues

Issue	Cause	Solution
Odor detected, no MS peak	Concentration is below MS LOD but above olfactory threshold.	Switch MS to SIM mode targeting m/z 188, 81. Use a sulfur-specific detector (FPD/SCD) if available.
Peak tailing	Adsorption of disulfide on active sites.	Trim column; replace liner with Ultra-Inert type; check transfer line temperature.
Oxidized aroma (Burnt/Sour)	Thermal degradation in the inlet.	Lower inlet temp to 220°C; increase split flow to reduce residence time.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15743318, Propyl furfuryl disulfide. Retrieved from [[Link](#)]
- Zellner, B. A., et al. (2008). Gas chromatography-olfactometry in food flavor analysis. Journal of Chromatography A. (Standard protocol reference for AEDA methodology).
- McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. (Context on sulfur thresholds).
- Agilent Technologies. Analysis of Sulfur Compounds in Foods using GC-SCD.

Disclaimer: This protocol involves the use of chemicals and heated instrumentation.[4] Ensure all safety data sheets (SDS) are reviewed and proper PPE is worn.

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Sources

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- [2. Propyl furfuryl disulfide | C8H12OS2 | CID 15743318 - PubChem](#)
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- [3. furfuryl propyl disulfide, 252736-36-0](#) [thegoodscentcompany.com]
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